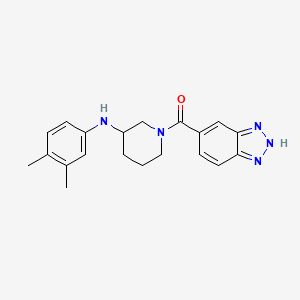![molecular formula C22H27FN2O2 B6060101 3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6060101.png)
3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, commonly known as FPEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C24H30FN2O2.
Wirkmechanismus
The exact mechanism of action of FPEPP is not fully understood. However, it is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and cancer growth. FPEPP has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of the endocannabinoid system.
Biochemical and Physiological Effects:
FPEPP has been found to produce several biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the levels of endocannabinoids. FPEPP has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPEPP is its high potency and selectivity. It has been found to exhibit potent analgesic and anti-inflammatory effects at low doses. FPEPP also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of FPEPP is its limited solubility in aqueous solutions, which can pose challenges in formulation and administration.
Zukünftige Richtungen
There are several future directions for the research and development of FPEPP. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of pain, inflammation, and cancer. Another direction is to explore its potential as a therapeutic agent for other conditions, such as anxiety, depression, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of FPEPP and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, FPEPP is a synthetic compound that has shown promising results in various scientific research applications. It has been found to exhibit potent analgesic, anti-inflammatory, and anti-cancer effects through its modulation of the endocannabinoid system. FPEPP has several advantages, including high potency and selectivity, good oral bioavailability, and a long half-life. However, its limited solubility in aqueous solutions can pose challenges in formulation and administration. There are several future directions for the research and development of FPEPP, including clinical trials for pain, inflammation, and cancer, exploration of its potential for other conditions, and optimization of its pharmacological properties.
Synthesemethoden
The synthesis of FPEPP involves the reaction of 2-fluoroacetophenone with N-methylmorpholine in the presence of sodium hydride, followed by the addition of N-benzyl-N-phenylethylenediamine and acetic anhydride. The resulting product is purified through column chromatography to obtain FPEPP in high yield and purity.
Wissenschaftliche Forschungsanwendungen
FPEPP has shown promising results in various scientific research applications. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. FPEPP has been found to exhibit potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation and inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-24(11-12-25-13-15-27-16-14-25)22(26)17-20(18-7-3-2-4-8-18)19-9-5-6-10-21(19)23/h2-10,20H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSVQNJTSWPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCOCC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-methyl-7-(6-methyl-2-quinolinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6060037.png)

![ethyl [2-(4-ethylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B6060052.png)
![2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B6060057.png)

![1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6060065.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl thiophene-2-carboxylate](/img/structure/B6060075.png)

![[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6060084.png)

![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]butan-2-amine](/img/structure/B6060098.png)
![N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060105.png)
![2-(dimethylamino)-7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060107.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6060114.png)